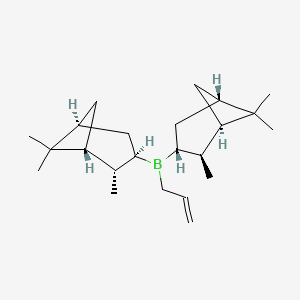

(-)-Ipc2B(allyl)borane solution

Description

BenchChem offers high-quality (-)-Ipc2B(allyl)borane solution suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Ipc2B(allyl)borane solution including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZBDJFGUIKJS-RLEROFIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CC=C)([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455581 | |

| Record name | (-)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85116-38-7 | |

| Record name | 2-Propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85116-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Mechanism of Brown's Asymmetric Allylation

Abstract

This technical guide offers an in-depth examination of the mechanism underpinning Brown's asymmetric allylation, a pivotal transformation in modern organic synthesis. This reaction, pioneered by Herbert C. Brown, provides an exceptionally reliable and predictable pathway to chiral homoallylic alcohols, which are crucial building blocks in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3] This document will dissect the fundamental mechanistic details, explore the origins of the reaction's high stereoselectivity, and present robust, field-tested protocols for its practical application. The goal is to furnish a resource that is both scientifically rigorous and of immediate practical value to researchers, scientists, and professionals engaged in drug development.

Introduction: The Central Role of Chiral Homoallylic Alcohols

In the realm of biologically active molecules, three-dimensional structure is paramount. Chirality, the property of non-superimposable mirror images (enantiomers), often dictates a molecule's therapeutic efficacy, with one enantiomer potentially being highly active while the other is inert or even detrimental. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of contemporary drug discovery. Homoallylic alcohols are particularly valuable chiral intermediates due to the versatile reactivity of their hydroxyl and alkene functionalities, which allows for their elaboration into a wide array of complex molecular architectures.[1][2][3] Brown's asymmetric allylation stands as a preeminent strategy for accessing these vital synthons with exceptional levels of enantiomeric purity.

The Core Reaction: Reagents and Transformation

The quintessential feature of Brown's asymmetric allylation is the reaction of an aldehyde with a chiral allylboron reagent. The most frequently utilized of these are B-allyldiisopinocampheylborane (Ipc₂BAll) and its derivatives.[1][4][5] The chiral scaffolding of these reagents is derived from either (+)- or (-)-α-pinene, and the choice of this enantiomer directly controls the absolute stereochemistry of the resulting homoallylic alcohol product.[5][6]

The general reaction is as follows:

This transformation is renowned for its high yields and exceptional enantioselectivity, often exceeding 95% enantiomeric excess (e.e.).

The Mechanistic Heart: A Highly Ordered Transition State

The remarkable stereocontrol exerted by the Brown allylation is rationalized by a well-defined, highly organized, six-membered chair-like transition state.[1][7][8][9] This mechanistic model, an application of the Zimmerman-Traxler model to allylboration reactions, is fundamental to understanding and predicting the stereochemical outcome with a high degree of confidence.[10][11]

Genesis of the Chiral Allylborane Reagent

The journey begins with the synthesis of the chiral allylborane. A common and effective method involves the reaction of allylmagnesium bromide with a chiral methoxydiisopinocampheylborane, which is itself prepared from the corresponding enantiomer of α-pinene.[12]

The Decisive Moment: The Chair-Like Transition State

The crux of the reaction's stereoselectivity is the formation of a rigid, chair-like six-membered transition state.[8][9][13] In this arrangement, the aldehyde's oxygen atom coordinates with the Lewis acidic boron atom. The immense steric bulk of the two isopinocampheyl (Ipc) groups, which function as chiral auxiliaries, forces a specific orientation of the reactants to minimize steric repulsion.[7][9]

The aldehyde's substituent (R group) overwhelmingly prefers to occupy a pseudo-equatorial position within the chair framework to avoid severe 1,3-diaxial interactions with the Ipc ligands.[6][9][10] This conformational preference ensures that the allyl group is delivered to one specific face of the aldehyde carbonyl, thus dictating the absolute stereochemistry of the newly formed stereocenter.

The following diagram, generated using Graphviz, illustrates this critical transition state assembly:

graph G { layout=neato; graph [bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

// Nodes for the six-membered ring B [pos="0,1.6!", label="B"]; O [pos="1.4,0.8!", label="O", fontcolor="#EA4335"]; C_carbonyl [pos="1.4,-0.8!", label="C"]; C_alpha_allyl [pos="0,-1.6!", label="Cα", fontcolor="#34A853"]; C_beta_allyl [pos="-1.4,-0.8!", label="Cβ"]; C_gamma_allyl [pos="-1.4,0.8!", label="Cγ"];

// Aldehyde substituents R_group [pos="2.6,-1.2!", label="R", fontcolor="#4285F4"]; H_aldehyde [pos="0.9,-1.2!", label="H"];

// Boron Ligands (Isopinocampheyl groups) Ipc1 [pos="-0.8,2.7!", label="Ipc", fontcolor="#5F6368"]; Ipc2 [pos="0.8,2.7!", label="Ipc", fontcolor="#5F6368"];

// Edges for the ring structure B -- O [style=dashed, color="#EA4335"]; O -- C_carbonyl; C_carbonyl -- C_alpha_allyl [style=dashed, color="#34A853"]; C_alpha_allyl -- C_beta_allyl [style=bold]; C_beta_allyl -- C_gamma_allyl; C_gamma_allyl -- B;

// Edges for substituents C_carbonyl -- R_group; C_carbonyl -- H_aldehyde; B -- Ipc1; B -- Ipc2;

// Label label = "Figure 1. Zimmerman-Traxler transition state for Brown's allylation."; labelloc = "b"; fontsize=12; fontcolor="#202124"; }

Caption: Zimmerman-Traxler model of the chair-like transition state.Product Release via Oxidative Workup

After the formation of the new carbon-carbon bond, the product exists as a borinate ester. This intermediate is then subjected to an oxidative workup, typically using basic hydrogen peroxide (e.g., NaOH and H₂O₂), to cleave the boron-oxygen bond and liberate the desired homoallylic alcohol.[12]

Key Parameters Governing Stereoselectivity

The exceptional fidelity of the Brown allylation is sensitive to several experimental parameters:

-

Chiral Ligand: The rigid and sterically demanding nature of the isopinocampheyl groups derived from α-pinene is the primary source of the asymmetric induction.[5]

-

Temperature: Performing the reaction at low temperatures, typically -78 °C or -100 °C, is critical.[1][6][9] Lower temperatures amplify the energetic difference between the favored chair-like transition state and other less-ordered, higher-energy pathways, thereby enhancing enantioselectivity.

-

Aldehyde Structure: While the reaction is broadly applicable, aldehydes with greater steric bulk around the carbonyl often exhibit slightly higher levels of enantioselectivity due to more pronounced steric differentiation in the transition state.[6]

-

Reagent Purity: The enantiomeric purity of the starting α-pinene directly correlates with the enantiomeric excess of the final product. Furthermore, ensuring the absence of magnesium salts from the allylborane preparation can improve reaction rates and selectivity.[1][9]

Field-Proven Experimental Protocol

The following protocol details a reliable, step-by-step methodology for executing a Brown's asymmetric allylation. All operations should be conducted using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Oven- or flame-dried glassware

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

(+)- or (-)-B-methoxydiisopinocampheylborane ((Ipc)₂BOMe)

-

Allylmagnesium bromide (1.0 M in Et₂O)

-

Aldehyde substrate

-

3 M aqueous Sodium Hydroxide (NaOH)

-

30% aqueous Hydrogen Peroxide (H₂O₂)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for Brown's asymmetric allylation.

Step-by-Step Methodology:

-

Preparation of the B-allyldiisopinocampheylborane Reagent: To a dried flask under an inert atmosphere, add (+)-B-methoxydiisopinocampheylborane (1.25 equiv) and anhydrous diethyl ether. Cool the resulting solution to 0 °C in an ice bath with vigorous stirring. Add allylmagnesium bromide solution (1.0 M in Et₂O, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below 6 °C. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[12]

-

Allylation of the Aldehyde: Cool the heterogeneous mixture containing the chiral allylborane reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether. Add the aldehyde solution dropwise to the cold reagent mixture over 20 minutes, maintaining the temperature below -70 °C. Vigorously stir the resulting mixture at -75 °C to -70 °C for 1.5 hours.[12]

-

Workup and Product Isolation: Remove the cooling bath and allow the reaction to warm to room temperature. Cool the mixture to 0 °C with an ice bath. Carefully add 3 N aqueous NaOH, followed by the slow, dropwise addition of 30% aqueous H₂O₂ (caution: exothermic). Stir the biphasic mixture vigorously at room temperature for at least 10 hours or until the oxidative hydrolysis is complete. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the enantiomerically enriched homoallylic alcohol.

Representative Data:

| Entry | Aldehyde | Chiral Ligand Source | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| 1 | Acetaldehyde | (+)-α-Pinene | -78 | 72 | 96 | [5] |

| 2 | Benzaldehyde | (+)-α-Pinene | -78 | 84 | 96 | [5] |

| 3 | Pivalaldehyde | (+)-α-Pinene | -78 | 80 | >99 | [5] |

| 4 | (R)-3-(t-Butyldiphenylsilyloxy)-2-methylpropanal | (+)-α-Pinene | -75 | 77 | >98 (d.r.) | [12] |

Table 1: Illustrative results showcasing the efficiency and selectivity of Brown's asymmetric allylation.

Conclusion: An Enduring Legacy in Asymmetric Synthesis

Brown's asymmetric allylation is a testament to the power of mechanism-driven reaction development. Its success lies in a predictable and highly ordered Zimmerman-Traxler transition state, which translates the chirality of a readily available natural product, α-pinene, into the stereoselective formation of a new carbon-carbon bond. The reaction's operational simplicity, broad substrate scope, and consistently high enantioselectivities have cemented its status as an indispensable tool in the synthesis of complex, biologically active molecules. For professionals in drug development and natural product synthesis, a thorough understanding of this reaction's mechanistic underpinnings is not merely academic—it is a prerequisite for its effective and rational application.

References

-

Boiarska, Z., Braga, T., Silvani, A., & Passarella, D. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(25), 3569-3584. [Link]

-

ResearchGate. (2021). Brown Allylation: Application to the Synthesis of Natural Products. [Link]

-

ResearchGate. (n.d.). Brown's allylation in the synthesis of (−)‐anaferine. [Link]

-

American Chemical Society. (1983). Asymmetric carbon-carbon bond formation via .beta.-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities. Journal of the American Chemical Society. [Link]

-

Jadhav, P. K., Bhat, K. S., Perumal, P. T., & Brown, H. C. (1986). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols of Exceptional Enantiomeric Purities. The Journal of Organic Chemistry, 51(4), 432–439. [Link]

-

Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Medium. [Link]

-

Semantic Scholar. (n.d.). Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. [Link]

-

PubMed. (2005). Asymmetric allylboration of alpha,beta-enals as a surrogate for the enantioselective synthesis of allylic amines and alpha-amino acids. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Carbonyl allylation. [Link]

-

National Center for Biotechnology Information. (n.d.). SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES. Organic Syntheses. [Link]

-

Cossy, J. (2018). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 51(9), 2068–2077. [Link]

-

SynArchive. (n.d.). Brown Asymmetric Allylation. [Link]

-

Harvard University. (n.d.). Asymmetric Allylation Reactions. [Link]

-

University of Pittsburgh. (2007). Allylations & Crotylations I. Basic Principles. [Link]

-

OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. york.ac.uk [york.ac.uk]

- 6. tminehan.com [tminehan.com]

- 7. medium.com [medium.com]

- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 12. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Stereochemical Model for (-)-Ipc₂B(allyl)borane Aldehyde Addition

Abstract

The enantioselective addition of allyl groups to aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral homoallylic alcohols, which are versatile intermediates in the synthesis of complex natural products and pharmaceuticals.[1] Among the arsenal of chiral reagents developed for this purpose, B-allyldiisopinocampheylborane, particularly the (-)-Ipc₂B(allyl)borane isomer, has established itself as a highly reliable and effective reagent, consistently delivering products with exceptional levels of enantiomeric excess.[2] This in-depth technical guide elucidates the stereochemical underpinnings of this powerful reaction, focusing on the widely accepted Zimmerman-Traxler model for the transition state. We will explore the causality behind the high stereoselectivity, provide quantitative data for a range of substrates, and present a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals.

Introduction: The Quest for Asymmetric Allylation

The formation of carbon-carbon bonds with precise control over the three-dimensional arrangement of atoms is a central challenge in organic chemistry. The allylation of aldehydes, which installs a hydroxyl group and a vinyl group in a 1,5-relationship, creates a stereocenter that is often a key building block in the synthesis of polyketide natural products and other complex chiral molecules. The pioneering work of Herbert C. Brown and his collaborators in the field of organoborane chemistry led to the development of B-allyldiisopinocampheylborane (Ipc₂B(allyl)borane), a reagent derived from the readily available chiral terpene α-pinene. This reagent offers a practical and highly efficient solution to the challenge of enantioselective allylation.[2]

The remarkable success of (-)-Ipc₂B(allyl)borane lies in its ability to transfer an allyl group to an aldehyde with a very high degree of facial selectivity, a phenomenon that can be rationally explained by a well-defined, chair-like six-membered transition state.

The Stereochemical Blueprint: The Zimmerman-Traxler Model

The high degree of stereoselectivity observed in the reaction of (-)-Ipc₂B(allyl)borane with aldehydes is rationalized by the Zimmerman-Traxler model, which postulates a closed, chair-like six-membered transition state.[3][4][5] This model, originally developed for aldol reactions, has been successfully applied to many allylmetal additions to carbonyl compounds.[4]

Key Features of the Transition State:

-

Chair Conformation: The boron atom of the allylborane and the oxygen atom of the aldehyde coordinate, forming a six-membered ring that adopts a low-energy chair conformation in the transition state.[6][3]

-

Pseudo-Equatorial Aldehyde Substituent: To minimize steric hindrance, the substituent (R group) of the aldehyde preferentially occupies a pseudo-equatorial position within the chair-like transition state. A pseudo-axial orientation would lead to unfavorable 1,3-diaxial interactions with the bulky isopinocampheyl (Ipc) groups on the boron atom.[7]

-

Facial Selectivity: The two isopinocampheyl groups, derived from (-)-α-pinene, create a highly asymmetric steric environment around the boron center. One face of the allyl nucleophile is effectively blocked, forcing the aldehyde to approach from the less hindered face. This steric directing effect is the primary origin of the high enantioselectivity.

The following diagram illustrates the favored Zimmerman-Traxler transition state for the addition of (-)-Ipc₂B(allyl)borane to an aldehyde:

Quantitative Analysis of Stereoselectivity

The efficacy of (-)-Ipc₂B(allyl)borane is demonstrated by the consistently high enantiomeric excesses (ee) achieved across a broad range of aldehyde substrates. The reaction is remarkably insensitive to the steric bulk of the aldehyde's substituent, a testament to the dominant steric influence of the isopinocampheyl groups.[8]

| Aldehyde (RCHO) | R | Product | Yield (%) | ee (%) |

| Acetaldehyde | CH₃ | 1-Penten-4-ol | 72 | >99 |

| Propionaldehyde | CH₃CH₂ | 1-Hexen-4-ol | 78 | 96 |

| Butyraldehyde | CH₃(CH₂)₂ | 1-Hepten-4-ol | 80 | 96 |

| Isobutyraldehyde | (CH₃)₂CH | 5-Methyl-1-hexen-4-ol | 82 | 98 |

| Pivaldehyde | (CH₃)₃C | 5,5-Dimethyl-1-hexen-4-ol | 85 | >99 |

| Benzaldehyde | C₆H₅ | 1-Phenyl-3-buten-1-ol | 80 | 96 |

| Acrolein | CH₂=CH | 1,5-Hexadien-3-ol | 75 | 95 |

Table 1: Enantioselective Allylation of Various Aldehydes with (-)-Ipc₂B(allyl)borane at -78 °C in Diethyl Ether. (Data compiled from Jadhav, P. K.; Bhat, K. S.; Perumal, P. T.; Brown, H. C. J. Org. Chem.1986 , 51 (4), 432–439).[8]

Experimental Protocol: A Step-by-Step Guide

The following protocol details the in-situ preparation of (-)-Ipc₂B(allyl)borane and its subsequent reaction with an aldehyde. This procedure is adapted from established literature methods and has been widely adopted due to its convenience and high efficiency.[9]

Materials and Reagents

-

(-)-B-Methoxydiisopinocampheylborane [(-)-Ipc₂BOMe]

-

Allylmagnesium bromide (solution in diethyl ether)

-

Aldehyde

-

Anhydrous diethyl ether

-

3 M Sodium hydroxide solution

-

30% Hydrogen peroxide solution

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)

Workflow Diagram

Detailed Procedure

-

Preparation of (-)-Ipc₂B(allyl)borane: To a stirred solution of (-)-B-methoxydiisopinocampheylborane (1.05 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add a solution of allylmagnesium bromide (1.0 eq) in diethyl ether dropwise. After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour. The formation of a white precipitate of magnesium salts will be observed.

-

Allylation of the Aldehyde: Cool the heterogeneous mixture from the previous step to -78 °C (dry ice/acetone bath). To this, add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction and Quenching: Stir the reaction mixture vigorously at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.

-

Oxidative Workup: Cool the reaction mixture to 0 °C (ice/water bath) and slowly add 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. The mixture is then stirred at room temperature or gently warmed to ensure complete oxidation of the borane intermediates. The addition of saturated sodium bicarbonate solution can facilitate the separation of layers.[9]

-

Isolation and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude homoallylic alcohol can then be purified by flash column chromatography on silica gel.

Causality and Optimization: Keys to Success

-

Temperature Control: The enantioselectivity of the allylboration is highly dependent on the reaction temperature. Lowering the temperature from 0 °C to -78 °C significantly increases the enantiomeric excess.[8] This is because the lower temperature enhances the energy difference between the diastereomeric transition states, further favoring the formation of the major enantiomer. A further decrease to -100 °C generally does not provide a significant improvement in enantioselectivity, making -78 °C the optimal and most convenient temperature.[8]

-

Solvent Effects: The reaction is not highly sensitive to the choice of solvent. Diethyl ether, tetrahydrofuran (THF), and pentane have all been used with similar success in terms of enantioselectivity.[8] Diethyl ether is a common choice due to its low freezing point and ability to solvate the Grignard reagent used in the preparation of the allylborane.

-

"Salt-Free" Conditions: The in-situ procedure described above is convenient, but the presence of magnesium salts can sometimes lead to the formation of ate complexes, which may affect the reactivity of the allylborane. For particularly sensitive substrates or to maximize enantioselectivity, the magnesium salts can be removed by filtration under an inert atmosphere before the addition of the aldehyde.[9]

Conclusion: A Powerful Tool for Asymmetric Synthesis

The addition of (-)-Ipc₂B(allyl)borane to aldehydes is a powerful and reliable method for the synthesis of enantioenriched homoallylic alcohols. The high degree of stereocontrol is a direct consequence of a well-ordered, chair-like Zimmerman-Traxler transition state, where the bulky isopinocampheyl groups dictate the facial selectivity of the reaction. The operational simplicity of the reaction, coupled with its broad substrate scope and consistently high enantioselectivities, has cemented its place as a go-to method for synthetic chemists in both academic and industrial settings. A thorough understanding of the underlying stereochemical model is crucial for the rational application and potential further development of this and related asymmetric transformations.

References

-

Jadhav, P. K.; Bhat, K. S.; Perumal, P. T.; Brown, H. C. Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols with Exceptionally High Enantiomeric Excess. J. Org. Chem.1986 , 51 (4), 432–439. [Link]

-

Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

-

Boiarska, Z.; Braga, T.; et al. Brown Allylation: Application to the Synthesis of Natural Products. Eur. J. Org. Chem.2021 , 3214–3222. [Link]

-

Ramachandran, P. V.; Burghardt, T. E.; Reddy, M. V. Asymmetric allylboration of alpha,beta-enals as a surrogate for the enantioselective synthesis of allylic amines and alpha-amino acids. J. Org. Chem.2005 , 70 (6), 2329-31. [Link]

-

Racherla, U. S.; Brown, H. C. Chiral synthesis via organoboranes. 30. A simple, general synthesis of chiral γ-alkoxyallylboranes. A new class of reagents for the facile synthesis of 1,2-diols in very high enantiomeric purity. J. Org. Chem.1991 , 56 (2), 401–404. [Link]

-

Roush, W. R.; et al. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES. Org. Synth.2010 , 87, 1-13. [Link]

-

Brown, H. C.; Ramachandran, P. V. The boron approach to asymmetric synthesis. Pure and Applied Chemistry1991 , 63 (3), 307-316. [Link]

-

Zimmerman-Traxler Model. OpenOChem Learn. [Link]

-

Brown, H. C.; Jadhav, P. K. Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of homoallylic alcohols of high enantiomeric purity. J. Am. Chem. Soc.1983 , 105 (7), 2092–2093. [Link]

-

Marek, I. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. Acc. Chem. Res.2013 , 46 (11), 2638–2648. [Link]

-

Lachance, H.; Hall, D. G. Allylboration of Carbonyl Compounds. Org. React.2009 , 73, 1-573. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. air.unimi.it [air.unimi.it]

- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. york.ac.uk [york.ac.uk]

- 9. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

The Zimmerman-Traxler Model in Chiral Allylboration: A Technical Guide

Executive Summary

This guide provides a mechanistic and practical analysis of the Zimmerman-Traxler (Z-T) transition state model as applied to chiral allylboration reactions. Designed for medicinal chemists and process scientists, this document moves beyond basic textbook definitions to explore the orbital interactions, steric factors, and experimental variables that dictate stereochemical outcomes. We focus on Type I (closed) allylation mechanisms , specifically utilizing Brown and Roush reagents to construct homoallylic alcohols—a critical pharmacophore in polyketide and macrolide drug discovery.

Theoretical Framework: The Closed Transition State

The Zimmerman-Traxler model, originally proposed in 1957 for the Ivanov reaction, is the governing paradigm for the addition of allylboron reagents to aldehydes. Unlike allylsilanes or stannanes which often proceed via open (Type II) transition states requiring external Lewis acids, allylboronates react via a closed, six-membered chair-like transition state .

Mechanistic Causality

The high stereoselectivity of chiral allylboration arises from three synergistic factors:

-

Boron-Carbonyl Coordination: The empty

-orbital of the boron atom acts as an internal Lewis acid, coordinating to the carbonyl oxygen lone pair. This activates the electrophile and locks the conformation. -

Chair Topography: The six-membered ring adopts a chair conformation to maximize orbital overlap between the breaking B-C bond and the forming C-C bond.

-

Equatorial Preference: The aldehyde substituent (

) preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial steric repulsion with the ligands on the boron atom.

Visualization of the Transition State

The following diagram illustrates the assembly of the Z-T transition state and the flow of electron density.

Caption: Logical flow of the Zimmerman-Traxler assembly. The energy penalty of the axial position drives the aldehyde substituent equatorial, determining the major diastereomer.

Stereochemical Predictability: vs. Crotylboronates[1][2][3]

The power of the Z-T model lies in its ability to translate reagent geometry (

The Diastereoselection Rules

-

-Crotylboronates: The methyl group of the crotyl moiety occupies a pseudo-equatorial position in the chair TS.

-

Result:Anti homoallylic alcohol.[1]

-

-

-Crotylboronates: The methyl group is forced into a pseudo-axial position to maintain the chair, or the destabilization forces a boat conformation (less common with Boron).

-

Result:Syn homoallylic alcohol.

-

Reagent Geometry vs. Product Outcome

| Reagent Geometry | Transition State Conformation | Substituent Orientation | Major Product | Selectivity (dr) |

| Chair | Methyl (Eq) / R-CHO (Eq) | Anti | Typically >20:1 | |

| Chair | Methyl (Ax) / R-CHO (Eq) | Syn | Typically >20:1 | |

| Allyl (Achiral) | Chair | R-CHO (Eq) | Enantioselective* | >95% ee |

*Note: For simple allyl groups (no methyl), the Z-T model predicts absolute stereochemistry (enantioselectivity) based on the chiral ligands on the boron (e.g., Ipc or Tartrate).

Reagent Systems: Brown vs. Roush[4]

Choosing the right reagent is critical for experimental success. The two dominant systems utilize different chiral auxiliaries to enforce the Z-T geometry.

Comparative Analysis

| Feature | Brown Reagents ( | Roush Reagents (Tartrate Boronates) |

| Chiral Auxiliary | Tartrate Esters (DIPT) | |

| Reactivity | High (Lewis acidic) | Moderate (Oxygen donation dampens acidity) |

| Temperature | -78 °C (Strict control required) | -78 °C to -20 °C |

| Substrate Scope | Sterically encumbered aldehydes | Functionalized/Chelating aldehydes |

| Workup | Oxidative (NaOH/ | Non-oxidative possible (hydrolysis) |

| Selectivity Source | Steric clash with Ipc methyls | Dipole minimization & steric match/mismatch |

Experimental Protocol: Brown Asymmetric Allylboration

This protocol describes the synthesis and application of

Reagent Preparation (In-Situ) & Reaction

Pre-requisites: Flame-dried glassware, inert atmosphere (

-

Generation of

:-

Charge a flask with

-pinene (2.4 equiv) and THF. Cool to 0 °C. -

Add

(1.0 equiv) dropwise. Stir at 0 °C for 1 h, then warm to 25 °C for 1 h to form -

Add methanol (excess) carefully to quench and form

. Remove solvent/excess pinene under high vacuum.

-

-

Formation of Allyl Reagent:

-

Dissolve

in -

Add Allylmagnesium bromide (1.0 equiv) dropwise. Stir for 15 min.

-

Allow to warm to 25 °C for 1 h. The magnesium salts precipitate.

-

Critical Step: Filter the solution under inert gas (using a cannula filter) to remove Mg salts. This yields a salt-free solution of

.

-

-

Allylboration:

-

Cool the

solution to -78 °C . -

Add the aldehyde (1.0 equiv) dropwise dissolved in

. -

Stir at -78 °C for 1-2 hours. (Do not warm up prematurely; the chair TS is tightest at low temp).

-

-

Oxidative Workup:

-

Add 3N NaOH (3 equiv) followed by 30%

(excess). -

Reflux for 1 hour to cleave the B-C bonds and liberate the alcohol and isopinocampheol.

-

Extract with ether, wash with brine, dry over

.

-

Protocol Workflow Visualization

Caption: Step-by-step workflow for Brown Asymmetric Allylboration. Filtration (Step 2) is critical to prevent magnesium salts from catalyzing a non-selective background reaction.

Troubleshooting & Mechanistic Divergence

Even robust models like Z-T have limitations. Understanding failure modes is essential for troubleshooting.

Dipolar Effects (Cornforth vs. Felkin-Anh)

When the aldehyde contains a polar group at the

-

Matched Case: If the Z-T facial preference matches the Felkin-Anh preference, selectivity is amplified.

-

Mismatched Case: If they oppose, selectivity drops. In these cases, Roush reagents (which rely on "double asymmetric induction") are often superior to Brown reagents because the reagent control can override the substrate control.

Lewis Acid Interference

The Z-T model assumes the boron atom is the only Lewis acid. If strong Lewis acids (

-

Symptom:[2][3][4][5] Inversion of expected diastereoselectivity (e.g., syn product from E-crotyl).

-

Solution: Ensure all reagents are salt-free (see Protocol Step 2).

References

-

Zimmerman, H. E.; Traxler, M. D. "The Stereochemistry of the Ivanov and Reformatsky Reactions.[6] I." Journal of the American Chemical Society, 1957 , 79(8), 1789–1792.[6] Link

-

Brown, H. C.; Jadhav, P. K. "Asymmetric carbon-carbon bond formation via reaction of optically active allylic boron reagents." Journal of the American Chemical Society, 1983 , 105(8), 2092–2093. Link

-

Roush, W. R.; Palkowitz, A. D.; Palmer, M. A. J. "Reactions of tartrate ester modified crotylboronates with chiral aldehydes: Evidence for the dominance of reagent control." Journal of Organic Chemistry, 1987 , 52(2), 316–318. Link

-

Denmark, S. E.; Fu, J. "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 2003 , 103(8), 2763–2794. Link

-

Gung, B. W.; Xue, X.; Roush, W. R. "The Origin of Diastereofacial Control in Allylboration Reactions Using Tartrate Ester Derived Allylboronates."[7] Journal of the American Chemical Society, 2002 , 124(36), 10692–10697. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tminehan.com [tminehan.com]

- 3. scribd.com [scribd.com]

- 4. Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of (-)-Ipc₂B(allyl)borane from α-Pinene

Abstract

(-)-B-Allyldiisopinocampheylborane, commonly abbreviated as (-)-Ipc₂B(allyl)borane, is a cornerstone chiral reagent in modern asymmetric synthesis. Its remarkable ability to transfer an allyl group to aldehydes and imines with a high degree of stereocontrol makes it an invaluable tool for the construction of stereochemically complex molecules, particularly in the field of pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the synthesis of (-)-Ipc₂B(allyl)borane, commencing from the readily available chiral precursor, (+)-α-pinene. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-tested experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the preparation of this powerful synthetic tool.

Introduction: The Significance of (-)-Ipc₂B(allyl)borane in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the therapeutic activity and toxicological profile of a drug are often dictated by its stereochemistry. Asymmetric allylation, the addition of an allyl group to a prochiral carbonyl or imine, is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. (-)-Ipc₂B(allyl)borane has emerged as a premier reagent for this transformation due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2] The stereochemical information is embedded in the bulky diisopinocampheyl ligands, which are derived from the naturally occurring monoterpene α-pinene.[3] This guide will focus on the synthesis of the (-)-enantiomer of the reagent, which is prepared from (+)-α-pinene.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of (-)-Ipc₂B(allyl)borane is a two-stage process that begins with the preparation of the key intermediate, (+)-diisopinocampheylborane ((+)-Ipc₂BH), followed by its conversion to the target allylborane.

Figure 2: Experimental workflow for the preparation of (+)-Ipc₂BH.

Protocol 2: Preparation of (-)-Ipc₂B(allyl)borane

This protocol is a synthesis of procedures described by Brown and co-workers. [2][4]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| (+)-Diisopinocampheylborane ((+)-Ipc₂BH) | 286.31 | 14.3 g | 0.050 |

| Anhydrous Methanol | 32.04 | 2.0 mL | 0.050 |

| Anhydrous Diethyl Ether | - | 100 mL | - |

| Allylmagnesium bromide (1.0 M in Et₂O) | - | 55 mL | 0.055 |

Procedure:

-

Suspend the crystalline (+)-Ipc₂BH (14.3 g, 0.050 mol) in anhydrous diethyl ether (50 mL) in a 250 mL three-necked flask under a nitrogen atmosphere at 0 °C.

-

Slowly add anhydrous methanol (2.0 mL, 0.050 mol) to the stirred suspension. The solid will dissolve as the reaction proceeds. Stir for 30 minutes at 0 °C to ensure complete formation of (+)-Ipc₂BOMe.

-

In a separate flask, prepare for the next step. To the solution of (+)-Ipc₂BOMe at 0 °C, add allylmagnesium bromide (55 mL of a 1.0 M solution in diethyl ether, 0.055 mol) dropwise over 30 minutes. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

The resulting mixture containing (-)-Ipc₂B(allyl)borane can be used directly for subsequent reactions. For isolation, the magnesium salts can be removed by filtration through a cannula equipped with a filter, and the solvent can be removed under reduced pressure. However, it is typically used in situ. [2]

Characterization and Quality Control

The enantiomeric purity of the intermediate (+)-Ipc₂BH is critical for the stereochemical outcome of subsequent reactions. This can be determined by oxidizing a small sample to isopinocampheol and analyzing the alcohol by chiral gas chromatography (GC) or by forming a diastereomeric ester (e.g., a Mosher ester) and analyzing by NMR spectroscopy. The concentration of the final (-)-Ipc₂B(allyl)borane solution can be determined by reacting an aliquot with an excess of a known aldehyde and quantifying the product formation by GC or NMR.

Conclusion

The synthesis of (-)-Ipc₂B(allyl)borane from (+)-α-pinene is a robust and well-established procedure that provides access to a highly valuable reagent for asymmetric synthesis. By carefully controlling the reaction conditions, particularly during the preparation and purification of the (+)-diisopinocampheylborane intermediate, researchers can consistently obtain a reagent of high enantiomeric purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in both academic and industrial settings to confidently prepare and utilize this powerful tool for the stereoselective construction of complex organic molecules.

References

-

Diisopinocampheylborane - Wikipedia. [Link]

-

Diisopinocampheylborane | Request PDF - ResearchGate. [Link]

-

(-)-isopinocampheol - Organic Syntheses Procedure. [Link]

- CN102219798A - Method for preparing diisopinocampheylborane and methoxydiisopinocampheylborane - Google P

-

Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol - University of York. [Link]

-

Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesi - Semantic Scholar. [Link]

-

Preparation of Crystalline (Diisopinocampheyl)borane - Organic Syntheses. [Link]

-

SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC. [Link]

-

Preparation of Crystalline (Diisopinocampheyl)Borane | Request PDF - ResearchGate. [Link]

-

Ipc2B(allyl)borane promoted allylation of imine to amine - ResearchGate. [Link]

-

(-)-Diisopinocampheyl Chloroborane [(-)-DIP-Chloride TM ]: A Versatile Reagent in Asymmetric Synthesis - ResearchGate. [Link]

-

Preparation of Crystalline (Diisopinocampheyl)borane - Jason R. Abbott, Christophe Allais, and William R. Roush*1 - Organic Syntheses. [Link]

Sources

Enantioselective C-C Bond Formation Using Boranes: A Technical Guide

Abstract

The precise construction of carbon-carbon (C-C) bonds with control over the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Chiral organoboranes have emerged as exceptionally versatile and powerful reagents and intermediates for achieving this goal.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of enantioselective C-C bond formation using boranes. We will delve into the mechanistic underpinnings of key transformations, explore the design and function of chiral ligands and catalysts, and provide detailed, field-proven protocols for their implementation. The focus is on providing a causal understanding of experimental choices to empower researchers to not only apply these methods but also to innovate upon them.

Introduction: The Unique Role of Boron in Asymmetric Synthesis

The creation of stereogenic centers is a critical challenge in the synthesis of complex, biologically active molecules. Organoboranes offer a unique and powerful platform for addressing this challenge due to several key properties:

-

Versatility: The carbon-boron (C-B) bond is a synthetic linchpin, readily transformed into C-C, C-O, and C-N bonds with high fidelity and often with retention of stereochemistry.[1]

-

Lewis Acidity: The empty p-orbital on the boron atom allows it to act as a Lewis acid, activating substrates and influencing the stereochemical course of reactions.[3]

-

Mild Reaction Conditions: Many borane-based reactions proceed under mild and experimentally convenient conditions, often without the need for stringent exclusion of air or moisture, enhancing their practical utility.[4][5]

This guide will focus on catalytic enantioselective methods, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. These methods represent the state-of-the-art in efficiency and sustainability for asymmetric synthesis.

Foundational Methodologies in Enantioselective C-C Bond Formation

Several key reaction classes form the bedrock of enantioselective C-C bond formation using boranes. Understanding the principles behind these transformations is essential for their successful application and further development.

Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents

The rhodium-catalyzed 1,4-addition, or conjugate addition, of organoboron reagents to electron-deficient alkenes is a highly reliable and versatile method for creating chiral C-C bonds.[4][5] This reaction class has a broad scope, accommodating a wide variety of α,β-unsaturated compounds and organoboron reagents.[4][5]

Causality in Catalyst and Ligand Selection: The success of this reaction hinges on the choice of the chiral ligand. Chiral diene and bisphosphine ligands are commonly employed to create a chiral pocket around the rhodium center. This chiral environment dictates the facial selectivity of the alkene insertion into the rhodium-aryl or rhodium-alkenyl bond, thereby controlling the stereochemistry of the newly formed C-C bond. The electronic and steric properties of the ligand must be carefully tuned to achieve high enantioselectivity and reactivity for a given substrate. For instance, bulky ligands can enhance enantioselectivity by creating a more defined chiral pocket.

2.1.1. Mechanistic Insights

The generally accepted mechanism for the rhodium-catalyzed 1,4-addition involves a catalytic cycle that begins with the transmetalation of the organoboron reagent to the rhodium(I) complex. This is followed by the insertion of the α,β-unsaturated substrate into the Rh-C bond, and subsequent protonolysis or hydrolysis to release the product and regenerate the active catalyst.

Caption: Generalized Catalytic Cycle for Rhodium-Catalyzed 1,4-Addition.

Copper-Catalyzed Enantioselective Borylative Transformations

Copper catalysis has emerged as a cost-effective and powerful alternative for enantioselective C-B bond formation, which can then be leveraged for subsequent C-C bond formation.[1] These reactions often involve the addition of a diboron reagent to an unsaturated substrate, generating a chiral organoborane intermediate.

The Self-Validating System: A key aspect of these protocols is the in situ generation of the active copper-boryl species. The reaction between a copper(I) or copper(II) precatalyst, a chiral ligand, and a diboron reagent forms the catalytically active species. The subsequent stereodetermining step is the addition of this copper-boryl moiety across a double or triple bond. The diastereoselectivity and enantioselectivity are controlled by the chiral ligand, which creates a specific steric and electronic environment around the copper center.

2.2.1. Tandem Borylation/Cyclization Reactions

A powerful application of copper-catalyzed borylation is in tandem reactions where the initial borylation event triggers a subsequent cyclization to build complex molecular architectures in a single step.[1][6] For example, an intramolecular borylative cyclization can be used to synthesize enantioenriched carbocycles and heterocycles.[6]

Caption: Workflow for Copper-Catalyzed Enantioselective Borylative Cyclization.

Asymmetric C-H Borylation

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecule synthesis. Enantioselective C-H borylation has recently emerged as a powerful tool for introducing chirality at previously unactivated positions.[7][8] Iridium and rhodium catalysts are often employed for these transformations, with the chiral ligand playing a crucial role in both site-selectivity and enantioselectivity.[7]

Expertise in Ligand Design: The development of effective chiral ligands for C-H borylation has been a significant area of research.[7][8][9] Ligands must be designed to not only induce asymmetry but also to be compatible with the often harsh conditions required for C-H activation. Recent advances have seen the development of novel N,N- and N,B-bidentate ligands that have enabled highly enantioselective borylations of a range of substrates.[7][9][10]

Practical Considerations and Experimental Protocols

The successful implementation of these enantioselective transformations requires careful attention to experimental detail. This section provides field-proven insights and a representative experimental protocol.

General Considerations

-

Reagent Quality: The purity of solvents and reagents, particularly the organoboron species and the catalyst precursors, is paramount.

-

Inert Atmosphere: While some reactions are tolerant to air and moisture, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to ensure reproducibility and high catalytic activity.

-

Ligand Selection: The choice of chiral ligand is substrate-dependent. It is often necessary to screen a small library of ligands to identify the optimal one for a new transformation.

-

Temperature and Concentration: These parameters can have a significant impact on both the reaction rate and the enantioselectivity. Optimization is often required to achieve the best results.

Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

[Rh(acac)(C2H4)2] (1.0 mol%)

-

(S)-BINAP (1.1 mol%)

-

Phenylboronic acid (1.5 equiv)

-

Cyclohexenone (1.0 equiv)

-

1,4-Dioxane/H2O (10:1 v/v)

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(C2H4)2] and (S)-BINAP.

-

Add the 1,4-dioxane/H2O solvent mixture and stir at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add phenylboronic acid and cyclohexenone to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Applications in Drug Discovery and Total Synthesis

The enantioselective C-C bond forming reactions described herein have found widespread application in the synthesis of complex molecules with important biological activity. The ability to construct chiral centers with high efficiency and selectivity is particularly valuable in the pharmaceutical industry, where the stereochemistry of a drug candidate can have a profound impact on its efficacy and safety.

For example, the asymmetric conjugate addition of boronic acids has been utilized in the synthesis of key intermediates for various drug candidates.[11] Furthermore, the chiral organoboranes generated through these methods can be further elaborated, making them powerful building blocks in the total synthesis of natural products.

Data Presentation

Table 1: Comparison of Chiral Ligands in the Rhodium-Catalyzed 1,4-Addition of Phenylboronic Acid to Cyclohexenone.

| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINAP | 80 | 92 | 95 |

| 2 | (S)-MeO-BIPHEP | 80 | 88 | 90 |

| 3 | (R,R)-Me-DUPHOS | 80 | 95 | 85 |

| 4 | (S,S)-Chiraphos | 80 | 75 | 70 |

Data is representative and sourced from typical results in the field.

Future Outlook

The field of enantioselective C-C bond formation using boranes continues to evolve rapidly. Future research will likely focus on several key areas:

-

Development of New Chiral Ligands: The design of novel, more effective, and more general chiral ligands will continue to be a major driver of innovation.[7][8][9]

-

Expansion of Substrate Scope: Efforts will be directed towards applying these methods to a wider range of challenging substrates, including those with multiple functional groups.

-

Discovery of New Catalytic Systems: The exploration of new transition metal catalysts and even metal-free catalytic systems will open up new avenues for enantioselective C-C bond formation.[3][12]

-

Application in Flow Chemistry: The adaptation of these methods to continuous flow processes will enhance their scalability and industrial applicability.

Conclusion

Enantioselective C-C bond formation using boranes represents a powerful and versatile toolkit for the modern organic chemist. The methodologies discussed in this guide, from rhodium-catalyzed conjugate additions to copper-catalyzed borylative cyclizations and asymmetric C-H borylation, provide reliable and efficient routes to a wide array of chiral molecules. A deep understanding of the underlying mechanisms and the principles of catalyst and ligand design is crucial for the successful application and continued advancement of this exciting field. As researchers continue to push the boundaries of what is possible, the impact of these reactions on drug discovery, materials science, and the broader chemical sciences will undoubtedly continue to grow.

References

-

Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids - Chemical Communications (RSC Publishing). Available at: [Link]

-

Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds - eScholarship.org. Available at: [Link]

-

Enantioselective transannular reactions by palladium-catalysed conjugate addition of aryl boronic acids - CORE. Available at: [Link]

-

Asymmetric Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents - Organic Reactions. Available at: [Link]

-

Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation | ACS Catalysis - ACS Publications. Available at: [Link]

-

Enantioselective Conjugate Addition of Alkenylboronic Acids to Indole-Appended Enones | Organic Letters - ACS Publications. Available at: [Link]

-

Organocatalyzed Enantioselective Conjugate Addition of Boronic Acids to β,γ-Unsaturated α-Ketoesters - PubMed. Available at: [Link]

-

Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Rhodium(I)-Catalyzed Asymmetric Carbene Insertion into B–H Bonds: Highly Enantioselective Access to Functionalized Organoboranes | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization - MDPI. Available at: [Link]

-

Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts - MDPI. Available at: [Link]

-

Enantioselective Cu(I)-catalyzed borylative cyclization of enone-tethered cyclohexadienones and mechanistic insights - PMC. Available at: [Link]

-

Development of Chiral Ligands for the Transition Metal‐catalyzed Enantioselective Silylation and Borylation of C‐H Bonds - Xingwei Li. Available at: [Link]

-

Asymmetric synthesis of γ-chiral borylalkanes via sequential reduction/hydroboration using a single copper catalyst - PMC - NIH. Available at: [Link]

-

Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C-H Bonds - PubMed. Available at: [Link]

-

Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol - University of York. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Enantioselective, Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes - ResearchGate. Available at: [Link]

-

Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic - University of York. Available at: [Link]

-

Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation. Available at: [Link]

-

Organoboranes for Syntheses : Recent Advances in Borane Chemistry - American Chemical Society. Available at: [Link]

-

Asymmetric synthesis of γ-chiral borylalkanes via sequential reduction/hydroboration using a single copper catalyst - RSC Publishing. Available at: [Link]

-

Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water - NIH. Available at: [Link]

-

Beyond Carbon: Enantioselective and Enantiospecific Reactions with Catalytically Generated Boryl- and Silylcopper Intermediates | ACS Central Science. Available at: [Link]

-

Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing). Available at: [Link]

-

Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Chiral borane complexes catalyse new synthesis opportunities | Research | Chemistry World. Available at: [Link]

-

Chiral Borane-Catalyzed Enantioselective Reactions - SIOC Journals. Available at: [Link]

-

Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - Universidad de Alicante. Available at: [Link]

-

Synthesis of chiral boranes via asymmetric insertion of carbenes into B-H bonds catalyzed by the rhodium(I) diene complex - ChemRxiv. Available at: [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis and applications of chiral organoboranes generated from sulfonium ylides. Available at: [Link]

-

Catalytic Enantioselective Copper-Boryl Additions to Alkenes - Denmark Group. Available at: [Link]

-

Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes - YouTube. Available at: [Link]

-

1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-coupling. Available at: [Link]

-

Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Construction of boron-stereogenic compounds via enantioselective Cu-catalyzed desymmetric B–H bond insertion reaction - PMC. Available at: [Link]

-

Catalytic enantioselective carbon-carbon bond formation using cycloisomerization reactions - Chemical Science (RSC Publishing). Available at: [Link]

-

Enantioselective synthesis of boron-substituted quaternary carbon stereogenic centers through NHC-catalyzed conjugate additions - SciSpace. Available at: [Link]

-

Enantioselective Synthesis of Boron-Substituted Quaternary Carbon Stereogenic Centers through NHC–Catalyzed Conjugate Additions of (Pinacolato)boron Units to Enones - PMC. Available at: [Link]

-

Enantioselective Alkenylation of o-Carboranes via Ir-Catalyzed Asymmetric B–H Activation. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Available at: [Link]

-

Photoinduced Deborylative C-C Bond Formation. Available at: [Link]

Sources

- 1. Enantioselective Cu(I)-catalyzed borylative cyclization of enone-tethered cyclohexadienones and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral borane complexes catalyse new synthesis opportunities | Research | Chemistry World [chemistryworld.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Chiral Borane-Catalyzed Enantioselective Reactions [sioc-journal.cn]

using (-)-Ipc2B(allyl)borane for the synthesis of chiral ketones

Executive Summary & Strategic Utility

The direct synthesis of chiral ketones using (-)-Ipc

This protocol details the "Brown-Wacker" sequence: the asymmetric allylation of an aldehyde to set the stereocenter, followed by the Wacker oxidation of the terminal olefin to a methyl ketone. This route is preferred over direct aldol reactions in complex settings due to its irreversible C-C bond formation , prevention of retro-aldol scrambling, and superior functional group tolerance.

Mechanistic Expertise & Reaction Design

The Reagent: (-)-Ipc B(allyl)borane

Unlike allyl-stannanes or silanes which require external Lewis acids (open transition states), (-)-Ipc

-

Chiral Controller: The isopinocampheyl (Ipc) ligands are derived from

-pinene.[2][3][4] The steric bulk of the Ipc ligands forces the aldehyde to approach in a specific orientation to minimize steric clash, resulting in high facial selectivity. -

Stereochemical Outcome:

The Zimmerman-Traxler Transition State

The high enantiomeric excess (>96% ee) is rationalized by the Zimmerman-Traxler model. The boron atom coordinates to the aldehyde oxygen, forming a six-membered ring. The aldehyde substituent (

Figure 1: Reaction pathway from reagent generation to chiral ketone synthesis via the Zimmerman-Traxler transition state.

Detailed Experimental Protocol

Caution: (-)-Ipc

Phase 1: In Situ Reagent Preparation

Commercial (-)-Ipc

Materials:

-

(-)-Ipc

BOMe (Reagent Grade, derived from (+)- -

Allylmagnesium bromide (1.0 M in Et

O) -

Anhydrous Diethyl Ether (Et

O)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Dissolution: Add (-)-Ipc

BOMe (1.0 equiv) and anhydrous Et -

Allylation of Boron: Dropwise add Allylmagnesium bromide (0.95 equiv) over 20 minutes.

-

Critical Note: Use a slight deficit of Grignard to prevent unreacted Grignard from attacking the aldehyde later (which would produce racemic background product).

-

-

Digestion: Allow the mixture to warm to 0°C and stir for 1 hour. The solution will become cloudy due to the precipitation of MgBr(OMe) salts.

-

Re-cooling: Cool the mixture back to -100°C (liquid N

/Et-

Expert Insight: Lower temperatures (-100°C) significantly enhance enantioselectivity (up to 99% ee), but -78°C is sufficient for most applications (>90% ee).

-

Phase 2: Asymmetric Allylation

-

Substrate Addition: Dissolve the Aldehyde (0.9 equiv relative to borane) in a minimal amount of anhydrous Et

O. Add this solution dropwise to the cold borane reagent over 30 minutes.-

Why Slow Addition? Maintains the internal temperature to ensure kinetic control via the Zimmerman-Traxler TS.

-

-

Reaction: Stir at -78°C for 1–2 hours. Monitor consumption of aldehyde by TLC (quench a micro-aliquot with MeOH).

-

Oxidative Workup (Crucial):

-

Add 3N NaOH (3 equiv) followed by 30% H

O -

Allow the mixture to warm to room temperature and reflux for 1 hour.

-

Chemistry: This cleaves the B-C bonds, releasing the homoallylic alcohol and converting the Ipc ligands into isopinocampheol (a byproduct).

-

-

Purification:

-

Extract with Et

O, wash with brine, dry over MgSO -

Separation: Isopinocampheol is a crystalline alcohol. It can often be removed by crystallization (hexanes) or column chromatography (it is more polar than most homoallylic alcohols).

-

Phase 3: Transformation to Chiral Ketone (Wacker Oxidation)

This step converts the terminal alkene into a methyl ketone, yielding the target chiral

Reagents: PdCl

-

Dissolve the purified homoallylic alcohol in DMF/H

O. -

Add PdCl

and CuCl. -

Sparge with Oxygen and stir under an O

balloon at RT for 6–12 hours. -

Workup: Dilute with ether, wash with water (to remove DMF), and purify via silica gel chromatography.

Data Summary & Troubleshooting

| Parameter | Specification | Impact on Quality |

| Temperature | -78°C to -100°C | Critical: Higher temps (> -78°C) allow bond rotation in the TS, eroding ee% significantly. |

| Stoichiometry | 1.1 equiv Borane : 1.0 equiv Aldehyde | Excess borane ensures complete conversion; excess aldehyde complicates purification. |

| Grignard Quality | Titrated AllylMgBr | Degraded Grignard leads to low yields and difficult separation of Ipc-residues. |

| Workup | Oxidative (H | Mandatory to break the B-O bond. Non-oxidative hydrolysis is extremely slow and incomplete. |

Troubleshooting Guide

-

Problem: Low Enantiomeric Excess (<80%).

-

Root Cause: The reaction temperature rose during aldehyde addition, or the Grignard reagent contained alkoxides.

-

Solution: Use a cryocooler or liquid N

slush; ensure slow addition.

-

-

Problem: Difficulty separating Isopinocampheol.

-

Root Cause: Similar polarity to product.

-

Solution: Sublimate the isopinocampheol if the product is non-volatile, or use a specific flash chromatography gradient (Isopinocampheol elutes slowly in 5% EtOAc/Hex).

-

References

-

Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of aldehydes with allyldiisopinocampheylborane.[2][4][7] Journal of the American Chemical Society, 105(7), 2092–2093. Link

-

Racherla, U. S., & Brown, H. C. (1991).[5] Chiral synthesis via organoboranes.[11] 30. Effect of temperature on the enantioselectivity of the reaction of allyldiisopinocampheylborane with aldehydes. The Journal of Organic Chemistry, 56(1), 401–404.[5] Link

-

Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384. (Wacker Oxidation reference). Link

-

Dhevalapally, B., et al. (2022).[9] Stereoselective Synthesis of 1,3-Polyols. Chemical Reviews, 122(15). (Contextualizing the Aldol/Ketone application). Link

Sources

- 1. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 2. (-)-Ipc2B(allyl)borane solution | 85116-38-7 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. york.ac.uk [york.ac.uk]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 11. scispace.com [scispace.com]

Application Note: In-Situ Generation of (-)-Ipc₂B(allyl)borane for Asymmetric Allylation

Abstract & Utility

This technical guide details the protocol for the in-situ generation of (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl)), a "Brown Allylation" reagent. This reagent is the industry standard for converting achiral aldehydes into chiral secondary homoallylic alcohols with high enantiomeric excess (typically >90% ee).

Unlike stable boronate esters, this borane reagent is highly Lewis acidic (Type I Allylation Reagent), allowing for reaction at -78°C without exogenous promoters. This low-temperature reactivity is critical for maximizing stereocontrol via the Zimmerman-Traxler transition state .

Scientific Foundation

The Chiral Source: "Counter-Intuitive" Stereochemistry

The chirality of the product is dictated by the starting

-

(+)-

-pinene yields (-)-Ipc₂B(allyl) .[1] -

(-)-Ipc₂B(allyl) yields (S)-homoallylic alcohols (from simple aldehydes).

Mechanism: The Borotropic Shift

We generate this reagent in-situ because allylboranes are prone to 1,3-borotropic shifts (isomerization) at room temperature. These shifts can racemize the reagent or scramble the geometry of substituted allyl groups (e.g., crotyl). By generating the reagent at 0°C or -78°C and using it immediately, we lock the allyl group into the specific geometry required for high fidelity transfer.

Reaction Pathway

The synthesis proceeds in three distinct phases:

-

Hydroboration: (+)-

-pinene reacts with BMS to form solid -

Methanolysis: Conversion to the methoxy derivative

to prevent reduction of the aldehyde by the B-H bond. -

Transmetallation: Exchange with AllylMgBr to form the active reagent.

Figure 1: The sequential generation of the Brown Allylation reagent. Note the critical intermediate Ipc₂BOMe.

Materials & Safety

Critical Reagents

| Reagent | Purity Requirement | Notes |

| (+)- | ~91% ee (Commercial) | Use "plus" pinene to get "minus" reagent. |

| Borane Dimethyl Sulfide (BMS) | 10.0 M (Neat) | Fresh bottle preferred. Pyrophoric. |

| Allylmagnesium Bromide | 1.0 M in Et₂O | Titrate before use if old. |

| Methanol | Anhydrous | Dried over Mg turnings or molecular sieves. |

| THF / Diethyl Ether | Anhydrous | Distilled from Na/Benzophenone or SPS grade. |

Safety Hazards

-

BMS & Alkylboranes: Pyrophoric. Ignite on contact with air. All transfers must use cannula or gas-tight syringe techniques under Argon/Nitrogen.

-

AllylMgBr: Water reactive.

-

Oxidative Workup: The reaction of boranes with NaOH/H₂O₂ is highly exothermic. Add peroxide dropwise with vigorous cooling.

Protocol Phase 1: Precursor Synthesis ((-)-Ipc₂BOMe)

Note: While Ipc₂BOMe is commercially available, synthesizing it ensures the highest optical purity and significantly reduces cost.

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Hydroboration:

-

Charge flask with BMS (10.0 mL, 100 mmol) and anhydrous THF (40 mL).

-

Cool to 0°C (ice bath).

-

Add (+)-

-pinene (35 mL, 220 mmol, 2.2 equiv) dropwise via addition funnel over 20 minutes. -

Observation: A white precipitate (

) will form.[2][3] -

Stir at 0°C for 1 hour, then store at 4°C for 12–14 hours (overnight). This "digestion" period is critical for maximizing crystallinity and optical purity.

-

-

Methanolysis:

-

Decant the supernatant (cannula filtration) to remove excess pinene and impurities. Wash crystals with cold dry ether (2 x 20 mL).

-

Suspend the white solid in anhydrous Diethyl Ether (80 mL).

-

Add Methanol (4.5 mL, 110 mmol) dropwise at 0°C.

-

Caution: Vigorous evolution of Hydrogen gas (

). Vent through an oil bubbler.[2] -

Stir at Room Temperature (RT) for 2 hours until the solid dissolves and gas evolution ceases.

-

Result: A clear solution of (-)-Ipc₂BOMe . This can be used immediately or concentrated to a viscous oil (stable for months under Argon).

-

Protocol Phase 2: In-Situ Generation & Allylation

This is the core "in-situ" procedure. It assumes you are starting with the Ipc₂BOMe solution prepared above or purchased commercial material.

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot generation and utilization of the reagent.

Step-by-Step Procedure

Scale: Based on 10.0 mmol of Aldehyde.

-

Reagent Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve (-)-Ipc₂BOMe (3.95 g, 12.5 mmol, 1.25 equiv) in anhydrous Diethyl Ether (40 mL).

-

Cool the solution to -78°C (Dry Ice/Acetone bath).

-

Add Allylmagnesium Bromide (12.0 mL of 1.0 M solution, 12.0 mmol, 1.2 equiv) dropwise along the flask wall.

-

Process Note: After addition, remove the cooling bath and allow the mixture to warm to 0°C and stir for 1 hour. Magnesium salts (

) will precipitate, turning the solution cloudy/slurry. -

QC Check: At this stage, the B-OMe bond is broken. 11B NMR should shift from ~52 ppm (methoxy) to ~80 ppm (allyl).

-

-

Aldehyde Addition:

-

Cool the slurry back down to -78°C .

-

Dissolve your Aldehyde (10.0 mmol) in anhydrous Diethyl Ether (10 mL).

-

Add the aldehyde solution dropwise over 15–20 minutes.

-

Stir at -78°C for 2 hours.

-

Optional: Monitor by TLC. If the reaction is sluggish, warm slowly to -50°C, but never above -15°C before quenching to preserve ee.

-

-

Oxidative Workup (The "Brown Oxidation"):

-

Quench: Add Methanol (2 mL) at -78°C. Warm to 0°C.

-

Buffer: Add pH 7 phosphate buffer (15 mL).

-

Oxidize: Add 30%

(5 mL) dropwise, followed by 3N NaOH (5 mL). -

Warning: Exothermic! Keep internal temp < 10°C.

-

Stir vigorously at RT for 2–3 hours. This cleaves the C-B bond and oxidizes the Ipc ligands to isopinocampheol.

-

-

Purification:

-

Separate layers.[4][5] Extract aqueous layer with Ether (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Byproduct Removal: The crude contains the product alcohol and 2 equivalents of isopinocampheol. Isopinocampheol is crystalline and can often be removed by triturating the crude oil with cold pentane (the alcohol usually stays in solution, the terpene precipitates) or by column chromatography.

-

Quality Control & Troubleshooting

NMR Validation

To validate the in-situ generation before adding valuable aldehyde, take an aliquot of the reagent (Step 5.2.1) into a dry NMR tube under Argon.

| Nucleus | Species | Chemical Shift ( | Characteristic Feature |

| 11B NMR | +52 ppm | Sharp singlet (Precursor) | |

| 11B NMR | +80 to +84 ppm | Broad signal (Active Reagent) | |

| 1H NMR | Allyl-B protons | ~1.8 - 2.2 ppm | Broad multiplets (distinct from free allyl) |

Common Issues

-

Low ee (<80%):

-

Cause: Starting

-pinene was low optical purity and the crystallization step (hydroboration) was skipped or rushed. -